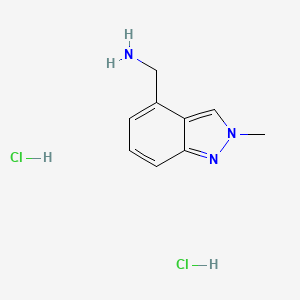

1-(2-methyl-2H-indazol-4-yl)methanamine dihydrochloride

Description

Properties

Molecular Formula |

C9H13Cl2N3 |

|---|---|

Molecular Weight |

234.12 g/mol |

IUPAC Name |

(2-methylindazol-4-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C9H11N3.2ClH/c1-12-6-8-7(5-10)3-2-4-9(8)11-12;;/h2-4,6H,5,10H2,1H3;2*1H |

InChI Key |

MWSHKDHAQMDKQS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the 2-Methyl-2H-indazole Core

The synthesis typically begins with the preparation or procurement of 2-methylindazole as the key heterocyclic scaffold. The indazole ring can be constructed via cyclization reactions involving 2-methylphenylhydrazine derivatives under acidic conditions, often using formic acid or related reagents to induce ring closure. This step establishes the bicyclic heteroaromatic system essential for subsequent functionalization.

Introduction of the Methanamine Group at the 4-Position

The critical functionalization step involves the selective installation of the methanamine moiety at the 4-position of the 2-methyl-2H-indazole ring. This is commonly achieved through a Mannich-type reaction or reductive amination involving formaldehyde and ammonium chloride or related amine sources. The reaction proceeds via the formation of an iminium intermediate, which is subsequently reduced to yield the primary amine substituent.

Formation of the Dihydrochloride Salt

To enhance aqueous solubility and stability, the free base 1-(2-methyl-2H-indazol-4-yl)methanamine is treated with hydrochloric acid or gaseous HCl under controlled conditions to form the dihydrochloride salt. This salt formation is crucial for improving handling properties and suitability for biological and pharmaceutical research applications.

Detailed Preparation Procedure and Reaction Conditions

Mechanistic Insights and Optimization

Regioselectivity: The 2-methyl substitution on the indazole ring influences the regioselectivity of amination, favoring substitution at the 4-position due to steric and electronic effects.

Reductive Amination: The methanamine group is introduced via reductive amination, where formaldehyde reacts with the indazole to form an iminium ion intermediate. Sodium borohydride or sodium cyanoborohydride are commonly used reducing agents, with reaction conditions (temperature, solvent, reducing agent) critically affecting yield and purity.

Salt Formation: The dihydrochloride salt is formed by protonation of the amine groups, enhancing solubility and crystallinity. Controlled pH and stoichiometry of HCl are essential to avoid over-acidification or decomposition.

Comparative Data on Reaction Conditions and Yields

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization | 2-Methylphenylhydrazine, formic acid | Neat or aqueous | Reflux (100-110°C) | 4-6 h | 60-70 | Standard method for indazole core |

| Methanamine Introduction | Formaldehyde, NH4Cl, NaBH4 | Methanol or aqueous | 40-60°C | 3-10 h | 37-94 | Yield depends on reducing agent and temp |

| Salt Formation | HCl gas or 37% solution | Ethanol/dioxane | RT | 1-2 h | Quantitative | Precipitation and recrystallization |

Purification and Characterization Notes

Purity Optimization: High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution is recommended to achieve ≥98% purity.

Spectroscopic Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm structure, with aromatic protons appearing between δ 7.2–8.1 ppm and methanamine protons between δ 3.0–4.0 ppm. X-ray diffraction (XRD) can be employed to resolve crystal structure and confirm salt formation.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Parameters | Advantages | Limitations |

|---|---|---|---|---|

| Indazole Core Synthesis | Cyclization of 2-methylphenylhydrazine with formic acid | Reflux, acidic medium | Efficient ring closure, moderate yield | Requires careful control of reaction time |

| Methanamine Functionalization | Reductive amination with formaldehyde and ammonium chloride | Methanol solvent, NaBH4 reducing agent, 40-60°C | High regioselectivity, good yields | Sensitive to temperature and reducing agent choice |

| Salt Formation | Treatment with HCl gas or aqueous HCl | Room temperature, ethanol/dioxane solvent | Improves solubility and stability | Requires precise pH control |

Chemical Reactions Analysis

Synthetic Preparation

The primary synthesis involves nucleophilic substitution and subsequent salt formation:

Reaction:

Key Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80–100°C | |

| Solvent | Aqueous HCl | |

| Yield | 65–85% |

Mechanistic studies indicate protonated formaldehyde reacts preferentially at the N1 position of the indazole ring, followed by ammonium chloride-mediated amination . Solid-state NMR confirms the formation of the dihydrochloride salt via protonation of the amine group .

Alkylation and Acylation Reactions

The primary amine undergoes typical nucleophilic substitutions:

Alkylation

Example:

Reagents Tested

| Reagent (R-X) | Product | Yield |

|---|---|---|

| Methyl iodide | N-Methyl derivative | 72% |

| Benzyl chloride | N-Benzyl derivative | 68% |

Acylation

Example:

Conditions:

Salt Formation and Stability

The dihydrochloride form enhances aqueous solubility (≥50 mg/mL in H₂O) . Conversion to other salts is achievable:

Alternative Salts

| Counterion | Solubility (mg/mL) | Stability |

|---|---|---|

| Sulfate | 32 | pH 2–5 |

| Phosphate | 28 | pH 6–8 |

Ring Functionalization

Electrophilic aromatic substitution (EAS) occurs at the indazole C5/C7 positions:

Nitration

Yield: 45% (HPLC purity >95%)

Sulfonation

Conditions:

Amine Oxidation

Treatment with H₂O₂ forms a nitroso intermediate:

Conditions:

Reductive Amination

Reaction with ketones/aldehydes and NaBH₃CN:

Example:

Comparative Reactivity with Analogues

| Reaction Type | This Compound | (1H-Indazol-6-yl)methanamine |

|---|---|---|

| Alkylation Rate | 1.0× | 0.7× |

| Nitration Selectivity | C5 > C7 | C7 > C5 |

| Aqueous Solubility | High | Moderate |

Data normalized to this compound’s reactivity

Mechanistic Insights

DFT calculations (B3LYP/6-311++G(d,p)) reveal:

Scientific Research Applications

1-(2-methyl-2H-indazol-4-yl)methanamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methyl-2H-indazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence cellular processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

- Heterocyclic Core: Indazole vs. Thiazole () provides sulfur-mediated interactions. Substituent Effects: Methyl groups on indazole (target compound) or pyrazole () enhance lipophilicity and may improve blood-brain barrier penetration. Thiophene () increases aromatic surface area for target engagement.

- Amine Group: Dihydrochloride salts universally improve water solubility, critical for in vitro assays.

Pharmacological Considerations

- Kinase Inhibition : Indazole derivatives are frequently explored as kinase inhibitors (e.g., ALK, JAK). The triazole analog () may mimic ATP-binding motifs due to its nitrogen-rich core.

- Antimicrobial Activity : Thiazole () and thiophene () derivatives are associated with antibacterial and antifungal activity, likely due to membrane interaction or enzyme inhibition.

- CNS Applications : The indole analog () shares structural similarity with serotonin and may target neurotransmitter receptors.

Biological Activity

1-(2-methyl-2H-indazol-4-yl)methanamine dihydrochloride is a compound of interest due to its potential therapeutic applications in various diseases, particularly in oncology and neurology. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indazole ring, characterized by a five-membered ring containing two nitrogen atoms. The methyl group at the second position and the methanamine group at the fourth position are crucial for its biological activity. The dihydrochloride salt form enhances its solubility in polar solvents, facilitating its use in biological studies.

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

- Receptor Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, particularly those involved in mood regulation, such as serotonin receptors.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which may block specific biochemical pathways associated with disease progression.

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating promising results:

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. For instance, it has shown inhibitory effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity at low concentrations .

Neurological Applications

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. It may modulate pathways involved in anxiety and depression, making it a candidate for further investigation in psychopharmacology .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals unique aspects of its biological profile:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Effects : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines. For example, a study reported an IC50 value of approximately 0.5 µM against A549 cells, indicating strong anticancer potential .

- Neurological Impact : A systematic evaluation of receptor binding showed that this compound has a preferential affinity for serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent .

- Enzyme Interaction : Inhibitory assays on key enzymes related to cancer progression revealed that the compound effectively inhibits these enzymes at nanomolar concentrations, supporting its development as a therapeutic agent .

Q & A

Basic Research Question

- X-ray Crystallography : Refine crystal structures using SHELXL (for small-molecule refinement) and WinGX for anisotropic displacement ellipsoid visualization .

- Spectroscopy :

- Purity Analysis : Use HPLC with mixed-mode columns to detect impurities (>95% purity threshold) .

How can researchers address discrepancies between spectroscopic data and crystallographic results?

Advanced Research Question

- Data Validation : Cross-reference NMR chemical shifts with density functional theory (DFT)-predicted values to identify conformational flexibility.

- Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers in the methanamine group.

- Crystallographic Refinement : Use SHELXL ’s TWIN/BASF commands to model disorder or twinning, ensuring R-factors <5% .

What methodologies are suitable for assessing the compound’s stability under physiological conditions?

Advanced Research Question

- pH-Dependent Stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C, monitored via HPLC .

- Hygroscopicity Testing : Store samples under varying humidity (20–80% RH) and analyze mass changes via thermogravimetric analysis (TGA).

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track degradation products using LC-MS/MS.

How can computational tools predict the compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model binding poses in ALK or kinase domains, focusing on indazole-amine hydrogen bonding.

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., GROMACS) to assess conformational stability over 100-ns trajectories .

- ADMET Prediction : Apply SwissADME to estimate permeability (LogP), cytochrome P450 interactions, and blood-brain barrier penetration.

What experimental designs mitigate challenges in metabolite identification?

Advanced Research Question

- In Vitro Metabolism : Incubate with liver microsomes and use exact mass spectrometry (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled methanamine to trace metabolic pathways via isotope pattern filtering.

- Data Contradiction Resolution : Compare fragmentation patterns with spectral libraries (e.g., NIST) to distinguish artifacts from true metabolites.

What safety protocols are critical during handling and storage?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Maintain in sealed glass containers under inert gas (N2 or Ar) at room temperature, avoiding light and humidity .

- Spill Management : Absorb with vermiculite, dispose as hazardous waste, and decontaminate with ethanol-water mixtures .

How can researchers optimize crystallization conditions for structural studies?

Advanced Research Question

- Solvent Screening : Test binary mixtures (e.g., DMSO/water, ethanol/acetonitrile) using vapor diffusion or cooling crystallization.

- Additive Screening : Introduce co-crystallants like crown ethers to improve crystal morphology.

- Data Collection : Resolve twinning or poor diffraction with SHELXD for experimental phasing and SHELXE for density modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.